5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-((3-Chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 3,4-dimethoxybenzyl moiety, while the 5-position of the triazole ring bears a 3-chlorophenylamino group. The compound’s design aligns with strategies to optimize heterocyclic scaffolds for enhanced target binding and pharmacokinetics .
Properties
CAS No. |
1291835-11-4 |
|---|---|
Molecular Formula |
C18H18ClN5O3 |
Molecular Weight |
387.82 |
IUPAC Name |
5-(3-chloroanilino)-N-[(3,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-14-7-6-11(8-15(14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
HRZGWABMUZINGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-((3-chlorophenyl)amino)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its unique triazole structure and potential pharmacological properties. The triazole ring, along with the substituents present in this compound, contributes to a range of biological activities, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- Triazole Ring : Known for diverse biological activities including antifungal and anticancer properties.
- 3-Chlorophenyl Amino Group : May enhance interaction with biological targets.
- 3,4-Dimethoxybenzyl Moiety : Potentially increases lipophilicity and bioavailability.
- Carboxamide Functional Group : Improves solubility and biological interactions.
The molecular formula of this compound is with a molecular weight of 346.81 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (IC50 = 1.1 µM), HCT-116 (IC50 = 2.6 µM), and HepG2 (IC50 = 1.4 µM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds similar to it demonstrated inhibition against Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The presence of the triazole moiety is linked to enzyme inhibition activities:
- Compounds containing the triazole ring have been reported to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The nitrogen atom in the triazole ring facilitates binding with target enzymes, influencing their activity.
- Cellular Uptake : The lipophilic nature of the substituents may enhance cellular uptake, leading to increased bioactivity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Amino-1,2,3-triazole-4-carboxamide | Structure | Antiparasitic |
| 1-(2-chlorobenzyl)-5-(phenyl)-1H-1,2,3-triazole-4-carboxamide | Structure | Anticancer |
| 5-(benzyloxy)-1H-1,2,3-triazole-4-carboxamide | Structure | Antifungal |
This table illustrates that while many triazole derivatives exhibit significant biological activities, the specific combination of substituents in this compound may enhance its selectivity and potency against certain targets compared to others.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole derivatives. Notably:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related triazole and carboxamide derivatives, emphasizing substituent effects, biological activity, and metabolic stability.
Structural Analogues with Triazole Cores
2.1.1 5-Amino-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences: Substituents: The target compound features a 3-chlorophenylamino group at the triazole 5-position and a 3,4-dimethoxybenzyl group on the carboxamide. In contrast, this analogue has a 3-chlorobenzyl group at the triazole 1-position and a 3,4-dimethylphenyl carboxamide substituent. Impact:
- The 3-chlorophenylamino group in the target may confer stronger π-π stacking interactions with hydrophobic binding pockets compared to the 1-position benzyl group in the analogue .
2.1.2 N-[(3-Chloro-4-fluorophenyl)methyl]-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences :
- The benzyl group in this compound is substituted with 3-chloro-4-fluoro instead of 3,4-dimethoxy .
- Impact :
- The fluoro substituent increases electronegativity and metabolic stability compared to methoxy groups.
- The dual chloro substitution may enhance lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s dimethoxy groups prioritize peripheral activity .
Functional Analogues with Pyrazole/Thiazole Cores
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Core Heterocycle : Pyrazole vs. triazole.
- Key Differences: The pyrazole-based compound acts as a cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM) due to its 2,4-dichlorophenyl and 4-methylpyrazole substituents. Impact:
- The 3-pyridylmethyl group in the pyrazole analogue introduces basicity, contrasting with the target’s neutral dimethoxybenzyl group .
2.2.2 (S)-(5-(3-Chlorophenyl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone ()
- Core Heterocycle : Thiazole vs. triazole.
- Key Differences :
- The thiazole derivative includes a pyrrolidinyl group linked to a 3,4-dimethoxybenzyl moiety, similar to the target’s benzyl group.
- Impact :
- Both compounds share 3-chlorophenyl and dimethoxybenzyl groups, suggesting overlapping structure-activity relationship (SAR) principles for target engagement .
Metabolic and Pharmacokinetic Comparisons
2.3.1 CAI (5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) ()
- Metabolism : CAI is metabolized into inactive 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid (M1) via phase I hydrolysis.
- CAI’s benzoyl-dichlorobenzyl substituents are more prone to enzymatic cleavage, leading to rapid clearance .
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides ()
- Synthesis : Prepared via thionyl chloride-mediated coupling of carboxylic acids with amines.
- Contrast: The target compound’s 3-chlorophenylamino group requires regioselective substitution during triazole formation, complicating synthesis compared to simpler methyl-substituted analogues. The dimethoxybenzyl group may necessitate protective group strategies to prevent demethylation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
